molecular formula C22H25N3O5S B4993594 N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B4993594
M. Wt: 443.5 g/mol
InChI Key: UABZMJZQOZTYMH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methoxy and trimethoxyphenyl groups. It has garnered interest due to its potential biological activities, including anticancer properties .

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors .

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with other compounds containing the trimethoxyphenyl group, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-12-18(21(26)24-14-6-8-15(27-2)9-7-14)19(25-22(31)23-12)13-10-16(28-3)20(30-5)17(11-13)29-4/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABZMJZQOZTYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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